Product packaging for Gentiomycin C(Cat. No.:)

Gentiomycin C

Cat. No.: B12812268
M. Wt: 1506.8 g/mol
InChI Key: JVTKIBKUMWIUIZ-CRDWOMLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gentiomycin C is a useful research compound. Its molecular formula is C60H127N15O26S and its molecular weight is 1506.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H127N15O26S B12812268 Gentiomycin C

Properties

Molecular Formula

C60H127N15O26S

Molecular Weight

1506.8 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid;hydrate

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S.H2O/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4;/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4);1H2/t9-,10-,11+,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12-,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;;/m110../s1

InChI Key

JVTKIBKUMWIUIZ-CRDWOMLUSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.O.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.O.OS(=O)(=O)O

Origin of Product

United States

Maintaining the Correct Orientation of Core Rings:the Additional Rings in Aminoglycosides Contribute to Binding Affinity by Helping to Correctly Orient the Primary Binding Determinants, Rings I and Ii.embopress.orgtherefore, Modifications to the Overall Structure Should Aim to Maintain or Improve This Orientation to Ensure Optimal Interaction with the a Site.

By applying these design principles, it is possible to synthesize novel Gentiomycin C analogs with improved ribosomal binding affinity, potentially leading to more potent antimicrobial agents.

Research into Mechanisms of Gentiomycin C Resistance

Target Site Modification in Bacteria

Alterations at the ribosomal binding site of Gentiomycin C represent a crucial strategy for bacterial resistance. These modifications prevent the antibiotic from effectively binding to its target, thereby neutralizing its inhibitory effect on protein synthesis.

Mutations within specific ribosomal genes can confer resistance to this compound. Gentamicin (B1671437), a closely related aminoglycoside, binds to the 30S ribosomal subunit, a process that can be hindered by genetic alterations. creative-diagnostics.comwikipedia.org Mutations in the rrs gene, which encodes the 16S rRNA component of the 30S subunit, can reduce the binding affinity of gentamicin, leading to resistance. creative-diagnostics.com Similarly, mutations in the rpsL gene, responsible for encoding the ribosomal protein S12, can induce conformational changes in the ribosome, which in turn weakens the binding of aminoglycosides like streptomycin. creative-diagnostics.comnih.govnih.govresearchgate.net Such genetic modifications decrease the efficacy of the antibiotic's interference with protein synthesis. creative-diagnostics.com These resistance mechanisms have been observed in various Gram-negative bacteria, including Escherichia coli. creative-diagnostics.com

A prevalent mechanism of high-level resistance to aminoglycosides, including this compound, is the enzymatic modification of the 16S rRNA target site by ribosomal methyltransferase enzymes. nih.gov These enzymes, often encoded by plasmid-mediated genes, add a methyl group to specific nucleotides within the A-site of the 16S rRNA, the binding site for aminoglycosides. nih.govyoutube.com This methylation sterically hinders the binding of the antibiotic, rendering it ineffective. youtube.com

Several families of 16S rRNA methyltransferases have been identified, with ArmA (aminoglycoside resistance methyltransferase) and Rmt (ribosomal methyltransferase) being prominent examples. nih.govmdpi.com The armA gene, first identified in Klebsiella pneumoniae, has been found worldwide in various Gram-negative bacilli. mdpi.comnih.govmdpi.com Similarly, genes such as rmtA, rmtB, and rmtC have been discovered in clinically important pathogens like Pseudomonas aeruginosa and Proteus mirabilis, contributing to high-level aminoglycoside resistance. mdpi.comnih.gov

Table 1: Key 16S rRNA Methyltransferase Enzymes Conferring Aminoglycoside Resistance

Enzyme FamilySpecific EnzymesCommon Bacterial Hosts
ArmArmAAcinetobacter baumannii, Klebsiella pneumoniae
RmtRmtA, RmtB, RmtCPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis

Enzymatic Inactivation of this compound

The most widespread mechanism of resistance to aminoglycosides involves the enzymatic modification of the antibiotic molecule itself. nih.gov Bacteria produce a variety of aminoglycoside-modifying enzymes (AMEs) that chemically alter this compound, preventing it from binding to its ribosomal target. creative-diagnostics.comresearchgate.net These enzymes are typically categorized into three main classes based on the type of chemical modification they catalyze.

AMEs inactivate aminoglycosides by transferring a chemical group—an acetyl, phosphate (B84403), or nucleotide moiety—to specific hydroxyl or amino groups on the antibiotic. researchgate.netresearchgate.net The genes encoding these enzymes are often located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. researchgate.net

Aminoglycoside phosphotransferases (APHs) inactivate aminoglycosides by catalyzing the phosphorylation of specific hydroxyl groups, using ATP as a phosphate donor. researchgate.netnih.gov These enzymes are classified based on the position of the hydroxyl group they modify on the aminoglycoside molecule. researchgate.net

One of the most clinically significant APH enzymes is APH(3')-IIIa. mcmaster.ca This enzyme, commonly found in Gram-positive bacteria such as Enterococcus and Staphylococcus species, has an unusually broad substrate profile and can inactivate a wide range of aminoglycosides, including amikacin (B45834) and butirosin. mcmaster.canih.govnih.govnih.gov While APH(3')-IIIa can inactivate amikacin in vitro, it confers only a low level of resistance to this drug in vivo. nih.gov The enzyme primarily inactivates kanamycin (B1662678) and neomycin. nih.gov A novel APH(3') enzyme, designated APH(3')-Ie, has been identified that confers resistance to several aminoglycosides but not gentamicin. frontiersin.org

Table 2: Substrate Profile of Selected Aminoglycoside Phosphotransferases

EnzymeCommon SubstratesIneffective Against
APH(3')-IIIaKanamycin, Neomycin, Amikacin (in vitro)Gentamicin frontiersin.org
APH(3')-IeRibostamycin, Kanamycin, Sisomicin (B1680986), Paromomycin (B158545)Gentamicin frontiersin.org

Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by transferring an AMP moiety from ATP to a hydroxyl group on the antibiotic. nih.govnih.gov This modification also prevents the drug from binding to the ribosome. researchgate.net

Clinically important ANTs include ANT(4') and ANT(2''). nih.gov The ANT(4') enzymes, such as ANT(4')-Ia, target the 4'-hydroxyl group of aminoglycosides and can confer resistance to antibiotics like tobramycin (B1681333) and amikacin. nih.govnih.gov The ant(4')-Ia gene has been found in various clinical isolates, including Staphylococcus aureus. viamedica.pl The ANT(2'') enzymes are notable for their ability to inactivate gentamicin and tobramycin. nih.gov The presence of the ant(2'')-Ia gene is a common cause of resistance to these critical antibiotics in pathogens like Pseudomonas aeruginosa. nih.gov

Compound Names Mentioned in the Article

Amikacin

Butirosin

this compound

Gentamicin

Kanamycin

Neomycin

Paromomycin

Ribostamycin

Sisomicin

Streptomycin

Tobramycin

Aminoglycoside-Modifying Enzymes (AMEs)

Aminoglycoside N-Acetyltransferases (AACs) (e.g., AAC(6'), AAC(3'))

Enzymatic modification is the most prevalent mechanism of acquired resistance to aminoglycoside antibiotics, including this compound, in clinical settings. nih.gov Among the families of aminoglycoside-modifying enzymes (AMEs), Aminoglycoside N-acetyltransferases (AACs) are of significant importance. nih.govnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to one of the amino groups on the aminoglycoside structure. researchgate.net This chemical modification increases the steric bulk and alters the electronic properties of the antibiotic, which in turn impairs its ability to bind to its target, the 16S rRNA within the bacterial 30S ribosomal subunit. researchgate.netcreative-diagnostics.com This disruption of binding prevents the inhibition of protein synthesis, rendering the antibiotic ineffective. creative-diagnostics.com

AACs are part of the GCN5-related N-acetyltransferase (GNAT) superfamily, a large group of enzymes that acetylate primary amines in various substrates. nih.gov They are classified based on the position of the amino group they acetylate on the aminoglycoside molecule. nih.govnih.gov The most clinically significant AACs in conferring resistance to this compound and related compounds are AAC(6') and AAC(3).

The AAC(6') enzymes acetylate the 6'-amino group of 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides. mdpi.com This family is further divided into subtypes, such as AAC(6')-I and AAC(6')-II, based on their substrate profiles. nih.gov Historically, AAC(6')-I enzymes confer resistance to amikacin and tobramycin but not gentamicin, while AAC(6')-II enzymes confer resistance to gentamicin and tobramycin but not amikacin. mdpi.com However, numerous variants have been identified with expanded substrate spectra, blurring these distinctions. nih.gov For instance, the AAC(6')-Ib variant is a clinically important enzyme found in a wide variety of Gram-negative pathogens. nih.gov

The AAC(3) enzymes catalyze acetylation at the 3-amino group of the 2-deoxystreptamine ring. nih.gov The aac(3)-II gene is a prominent example, producing an acetyltransferase that effectively deactivates gentamicin. creative-diagnostics.com Another variant, AAC(3)-IV, has been shown to exhibit a broad substrate range, conferring resistance to gentamicin, tobramycin, and apramycin (B1230331). mdpi.com The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, which facilitates their rapid spread among bacterial populations. nih.govnih.gov

Enzyme FamilySite of ActionExample GenesSubstrate Profile Includes
AAC(6') 6'-amino groupaac(6')-IbAmikacin, Tobramycin, Gentamicin (variant-dependent) nih.govmdpi.com
AAC(3) 3-amino groupaac(3)-II, aac(3)-IVGentamicin, Tobramycin, Apramycin creative-diagnostics.commdpi.com

Bifunctional AMEs (e.g., AAC(6')-Ie-APH(2'')-Ia) and Broad Specificity

A significant challenge in combating aminoglycoside resistance is the emergence of bifunctional aminoglycoside-modifying enzymes. nih.gov These enzymes possess two distinct catalytic domains within a single polypeptide chain, allowing them to perform different types of modifications. researchgate.net The most clinically prominent example is the AAC(6')-Ie-APH(2'')-Ia enzyme, which is a major resistance factor in Gram-positive pathogens like Enterococcus and Staphylococcus. nih.govresearchgate.net

This enzyme combines the activities of an N-acetyltransferase and an O-phosphotransferase:

AAC(6')-Ie: The N-terminal domain functions as an aminoglycoside 6'-N-acetyltransferase. researchgate.net

APH(2'')-Ia: The C-terminal domain acts as an aminoglycoside 2''-O-phosphotransferase. researchgate.net

The fusion of these two enzymatic activities into one protein confers a very broad resistance profile. nih.gov The AAC(6')-APH(2'') enzyme can inactivate nearly all clinically useful aminoglycosides, with the exception of streptomycin. nih.gov The gene encoding this bifunctional enzyme is often located on mobile genetic elements, such as the transposon Tn5281, which contributes to its efficient dissemination among bacterial species. nih.gov This broad specificity presents a formidable obstacle, as the enzyme can simultaneously neutralize multiple aminoglycosides through different chemical reactions.

Structural and Kinetic Studies of AME-Gentiomycin C Interactions

Understanding the three-dimensional structure and enzymatic kinetics of AME-Gentiomycin C interactions is crucial for the development of new aminoglycosides or enzyme inhibitors that can evade resistance. X-ray crystallography and kinetic assays have provided valuable insights into how these enzymes recognize and modify their substrates.

Structural studies of the bifunctional enzyme AAC(6')-Ie/APH(2'')-Ia have revealed that the two enzymatic domains may function as reciprocal binding modules to capture and retain the aminoglycoside substrate. mcgill.ca The structure of the AAC(6')-Im enzyme, a homolog of the acetyltransferase domain of the bifunctional enzyme, complexed with kanamycin A shows the aminoglycoside binding in a shallow, positively-charged pocket. microbialcell.com This positioning orients the N6' amino group for an efficient nucleophilic attack on the acetyl-CoA cofactor. microbialcell.com Subtle differences in how related enzymes, like AAC(6')-Ie, bind the same substrate can result in less efficient positioning and thus lower levels of resistance. microbialcell.com These structural details highlight how minor changes in the active site can significantly alter substrate specificity and catalytic efficiency.

Kinetic studies further delineate the differences between AME variants. For example, mutagenic studies on AAC(6')-Ib have identified key amino acid residues (such as D117, L120, F171, and E167) that are critical for its catalytic activity; mutations at these sites can lead to a complete loss of resistance. nih.gov Such studies are fundamental for understanding the enzyme's mechanism and for designing inhibitors that could block the active site and restore the efficacy of aminoglycosides like this compound.

Efflux Pumps and Permeability Barriers

Besides enzymatic inactivation, bacteria can resist this compound by preventing the antibiotic from reaching its intracellular target, the ribosome. This is achieved primarily through the action of efflux pumps and by reducing the permeability of the bacterial cell envelope. nih.gov

Role of Efflux Systems (e.g., MexXY-OprM, MexCD-OprJ) in this compound Resistance

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of toxic compounds, including antibiotics, out of the bacterial cell. nih.govyoutube.com In Gram-negative bacteria like Pseudomonas aeruginosa, efflux pumps of the Resistance-Nodulation-Division (RND) family are major contributors to intrinsic and acquired multidrug resistance. frontiersin.orgf1000.com

The MexXY-OprM system is particularly significant for aminoglycoside resistance. nih.gov The MexXY inner membrane transporter forms a functional tripartite complex with the outer membrane protein OprM, which allows for the expulsion of aminoglycosides from the periplasm back into the external environment. nih.govresearchgate.net Overexpression of the mexXY genes is a common finding in clinical isolates of P. aeruginosa that exhibit resistance to aminoglycosides in the absence of modifying enzymes. nih.gov This system contributes not only to acquired resistance but also to the intrinsic resistance of P. aeruginosa to aminoglycosides. nih.gov

Other RND efflux systems, such as MexCD-OprJ and MexAB-OprM, can also contribute to multidrug resistance, although their specificity for aminoglycosides is generally lower than that of MexXY-OprM. frontiersin.orgresearchgate.net The activity of these pumps can be synergistic with other resistance mechanisms; for instance, the presence of the MexXY-OprM pump can enhance the level of resistance conferred by aminoglycoside-modifying enzymes. researchgate.net

Efflux SystemOrganismSubstrate Profile IncludesRole in Resistance
MexXY-OprM P. aeruginosaAminoglycosides (e.g., Gentamicin), Tetracyclines, Macrolides nih.govMajor contributor to intrinsic and acquired aminoglycoside resistance. nih.govnih.gov
MexCD-OprJ P. aeruginosaErythromycin, Fluoroquinolones f1000.comresearchgate.netContributes to multidrug resistance, less specific for aminoglycosides. frontiersin.org

Alterations in Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a formidable natural barrier against the entry of many antibiotics. nih.govmdpi.com For hydrophilic antibiotics like this compound to reach their target in the cytoplasm, they must traverse this membrane, typically through water-filled protein channels called porins. nih.govmdpi.com

Bacteria can develop resistance by modifying the composition and structure of their outer membrane to reduce its permeability. nih.gov This can occur through two primary mechanisms:

Loss or Reduced Expression of Porins: Clinical isolates resistant to antibiotics frequently show a loss or significant reduction in the expression of major porin proteins, such as OmpF in E. coli. creative-diagnostics.comnih.gov Fewer porin channels mean a slower rate of antibiotic influx, which can be sufficient to confer resistance, especially when combined with efflux pump activity. nih.gov

Mutations in Porin Channels: Specific mutations within the porin proteins can alter the channel's size or electrostatic properties, thereby restricting the passage of certain antibiotics while maintaining the transport of essential nutrients. nih.gov

Furthermore, interactions at the outer membrane itself are critical for aminoglycoside uptake. The initial uptake of aminoglycosides is thought to involve interaction with Mg2+ binding sites on the lipopolysaccharide (LPS) layer, which permeabilizes the membrane. nih.gov Alterations in the LPS structure or the overexpression of certain outer membrane proteins can interfere with this process, leading to decreased antibiotic uptake and reduced susceptibility. nih.gov

Adaptive Resistance Strategies

In addition to genetically encoded resistance mechanisms, bacteria can employ transient, adaptive strategies to survive in the presence of antibiotics like this compound. nih.gov Adaptive resistance is a temporary change in bacterial physiology in response to an environmental trigger, such as exposure to sub-inhibitory concentrations of an antibiotic. nih.gov

One of the most significant adaptive strategies is biofilm formation . creative-diagnostics.com Bacteria within a biofilm are encased in a self-produced extracellular matrix, which acts as a physical barrier, preventing antibiotics from reaching the cells deep within the community. creative-diagnostics.com The physiological state of bacteria in a biofilm is also different from their free-living counterparts; they often have slower metabolic rates, which makes them less susceptible to antibiotics that target active processes like protein synthesis. creative-diagnostics.com

Another adaptive mechanism is the formation of persister cells . These are a small subpopulation of dormant, non-growing cells that are highly tolerant to antibiotics. creative-diagnostics.com Because antibiotics like this compound are most effective against metabolically active bacteria, these dormant persister cells can survive treatment and later repopulate the infection once the antibiotic is removed. creative-diagnostics.com The MexXY-OprM efflux pump has also been shown to be necessary for the manifestation of adaptive resistance to aminoglycosides in P. aeruginosa. nih.gov These adaptive mechanisms are not detected by standard antibiotic susceptibility tests and are a major cause of treatment failure, particularly in chronic infections. creative-diagnostics.com

Biofilm Formation and Its Impact on this compound Efficacy

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which adhere to surfaces. nih.gov This mode of growth provides a formidable barrier to antibiotic treatment. The dense cluster of bacterial cells and the surrounding matrix physically impede the penetration of this compound, preventing it from reaching the inner layers of the biofilm. wikipedia.org Consequently, the concentration of the antibiotic that reaches the target bacteria is significantly reduced, diminishing its effectiveness. wikipedia.org

The efficacy of this compound is markedly lower against bacteria growing in a biofilm compared to their free-living, planktonic counterparts. Studies have shown that the minimum inhibitory concentration (MIC) of antimicrobial agents can be 100 to 1000 times higher for bacteria within a biofilm. usp-pqmplus.org For instance, in treating infections associated with cystic fibrosis or chronic wounds, where biofilms are prevalent, the effectiveness of this compound is substantially compromised. wikipedia.org

Research on Pseudomonas aeruginosa, a common biofilm-forming pathogen, has shown varied responses to sub-MIC concentrations of this compound. In one study, these low concentrations had an inhibitory effect on biofilm formation in 46.4% of clinical isolates, while paradoxically increasing biofilm formation in 31.3% of isolates. usp-pqmplus.orgresearchgate.net This highlights the complex and sometimes contradictory role that antibiotic concentrations can play in biofilm dynamics.

Another study investigating the combination of this compound with cefepime demonstrated a synergistic effect in eradicating P. aeruginosa biofilms. drugs.com While this compound alone required high concentrations to be effective against biofilms, the combination with a beta-lactam antibiotic significantly reduced the required concentration for both drugs to be effective. nih.gov

The following table summarizes findings on the effect of this compound on biofilm formation in Pseudomonas aeruginosa clinical isolates.

Treatment ConditionPercentage of Isolates with Significant Decrease in BiofilmPercentage of Isolates with Significant Increase in Biofilm
1/2 MIC and 1/4 MIC of this compound46.4%31.3%

Data sourced from a study on 100 clinical isolates of Pseudomonas aeruginosa. researchgate.net

Persistence Mechanisms of Resistant Bacterial Cells

Bacterial persistence is a phenomenon where a sub-population of dormant, or slow-growing, cells, known as "persisters," exhibits transient tolerance to high concentrations of antibiotics. nih.govdrugbank.com These cells are not genetically resistant but enter a state of reduced metabolic activity, which makes them less susceptible to antibiotics like this compound that target active cellular processes such as protein synthesis. wikipedia.org

The dormant state of persister cells means that the primary targets of this compound, the bacterial ribosomes, are less active, thus reducing the antibiotic's bactericidal effect. wikipedia.orgdrugbank.com Once the antibiotic treatment is discontinued, these persister cells can "reawaken" and resume growth, leading to the relapse of the infection. wikipedia.org This is a significant factor in the recalcitrance of chronic and recurrent infections. nih.gov

Research has shown that while persisters are dormant, they are still primed for metabolic activity. nih.gov A study demonstrated that stimulating the metabolism of Escherichia coli and Staphylococcus aureus persisters with certain metabolites, such as fructose, could potentiate the killing effect of aminoglycosides like this compound. nih.gov This potentiation is specific to aminoglycosides and is achieved by generating a proton-motive force that facilitates the uptake of the antibiotic into the bacterial cell. nih.gov

This metabolic-based strategy has been shown to be effective in treating biofilms, which are known to harbor a high number of persister cells. nih.gov For example, treating S. aureus biofilms with a combination of fructose and this compound resulted in a significant reduction in bacterial viability compared to treatment with the antibiotic alone. nih.gov

The following table illustrates the effect of metabolic stimulation on the efficacy of this compound against Staphylococcus aureus persisters.

TreatmentSurvival Percentage of Persister Cells
This compound aloneHigh
This compound with FructoseSignificantly Reduced

This table represents the conceptual findings from research on metabolite-enabled eradication of bacterial persisters. nih.gov

Advanced Derivatization and Modification Strategies for Gentiomycin C Analogues

Chemoenzymatic Synthesis of Novel Gentiomycin C Derivatives

Chemoenzymatic synthesis offers a powerful approach to selectively modify complex molecules like this compound, avoiding the need for extensive protection and deprotection steps often required in traditional chemical synthesis. nih.govbohrium.com This strategy combines the precision of enzymatic reactions with the versatility of chemical methods to create novel derivatives in a more efficient and sustainable manner. nih.govucl.ac.uk

A key target for modification on the this compound scaffold is the C-6' amino group, as alterations at this position can help overcome common resistance mechanisms. ucl.ac.uk A two-step chemoenzymatic route has been developed to achieve regioselective N-alkylation at this specific site. nih.govbohrium.com This process allows for the introduction of a diverse range of substituents, which can be challenging to achieve through purely chemical methods without protecting competing amine groups. nih.gov

This approach has been successfully applied to Gentiomycin C1a, a major component of the this compound complex, to generate a series of novel mono-alkylated analogues. nih.gov The ability to selectively modify the C-6' position provides a facile and step-efficient pathway to new aminoglycoside compounds under mild reaction conditions. nih.govbohrium.com

The chemoenzymatic N-alkylation at the C-6' position is enabled by the use of specific transaminase (TAm) enzymes. nih.gov The enzyme GenB4, a bifunctional enzyme from the gentamicin (B1671437) biosynthetic pathway, has proven particularly effective. nih.govnih.govresearchgate.net GenB4 catalyzes the conversion of the C-6' amine into a chemically versatile aldehyde group in a single, selective step without the need for protecting groups. nih.govucl.ac.uk In its natural function, GenB4 transforms sisomicin (B1680986) to 6′-deamino-6′-oxogentamicin C1a, demonstrating its ability to generate this key aldehyde intermediate. nih.govnih.gov

Once the aldehyde is generated at the C-6' position, a subsequent chemical step, known as reductive amination, is employed. nih.govwikipedia.org This reaction introduces a diverse array of new alkyl and aromatic amine substituents onto the scaffold. nih.gov The process involves the formation of an intermediate imine, which is then reduced to form the final N-alkylated product. masterorganicchemistry.com This coupled enzymatic and chemical process has been optimized to synthesize a panel of novel 6'-gentamicin C1a analogues. nih.gov

DerivativeAmine Used for Reductive AminationConversion Yield (%)Isolated Yield (%)
4a 2-Fluoroaniline7532
4b 4-Fluoroaniline9045
4c 4-Aminobenzyl alcohol7030
4d 4-Aminophenol6025
4e 4-Methoxyaniline7535
4f 4-Ethylaniline8038
4g Ethylamine5020
4h Propylamine6025
4i Isopropylamine4518
4j Cyclopropylamine135
4k 2-Amino-2-methyl-1-propanol3012

This table presents a selection of novel 6′-gentamicin C1a analogues synthesized via the GenB4-mediated chemoenzymatic route, showing the amine introduced during reductive amination and the corresponding reaction yields. Data sourced from Stojanovski et al., 2022. nih.gov

Glycodiversification and Combinatorial Biosynthesis

Glycodiversification is a biological strategy used to alter the sugar moieties of natural products to create structural diversity. frontiersin.org In the context of this compound, this involves harnessing and manipulating the biosynthetic machinery of the producing organism, Micromonospora echinospora, to generate novel analogues with different sugar components. nih.govnih.gov This approach leverages the substrate flexibility of enzymes in the gentamicin biosynthetic pathway. frontiersin.orgnih.gov

A successful glycodiversification strategy involves swapping key enzymes in the biosynthetic pathway. nih.gov Specifically, the glycosyltransferase (GT) responsible for adding the third sugar ring (garosamine) in this compound biosynthesis, GenM2, can be replaced with a GT from a different aminoglycoside pathway. nih.govnih.gov

By swapping GenM2 with KanE (also referred to as KanM2), the GT from the kanamycin (B1662678) biosynthetic pathway, the sugar donor is changed. frontiersin.orgnih.gov This results in the incorporation of kanosamine instead of garosamine (B1245194) as the third sugar ring (ring III). frontiersin.orgnih.gov This single enzymatic swap leads to the production of a series of novel gentamicin derivatives. frontiersin.org

The technique of glycosyltransferase swapping has enabled the creation of novel hybrid aminoglycoside antibiotics, which have been termed "genkamicins" (GKs). nih.govnih.govbiorxiv.org These molecules combine the structural features of both the gentamicin and kanamycin families. biorxiv.org Through this combinatorial biosynthesis approach, a series of GK products can be generated, and manipulation of the hybrid biosynthetic pathway allows for the targeted accumulation of different GK species. nih.govnih.gov In one study, this method led to the isolation and characterization of eight novel gentamicin derivatives. frontiersin.orgnih.gov These hybrid compounds represent a new avenue for developing aminoglycoside drugs with potentially improved properties. nih.gov

CompoundDescriptionParent ScaffoldAltered Sugar Moiety
GK-C1a Hybrid AminoglycosideGentamicin C1aKanosamine
GK-C2 Hybrid AminoglycosideGentamicin C2Kanosamine
GK-C2a Hybrid AminoglycosideGentamicin C2aKanosamine
GK-C2b Hybrid AminoglycosideGentamicin C2bKanosamine
GK-X2 Hybrid AminoglycosideGentamicin X2Kanosamine
GK-JI-20A Hybrid AminoglycosideJI-20AKanosamine

This table summarizes some of the novel hybrid "genkamicins" (GKs) created by swapping the glycosyltransferase GenM2 with KanE, resulting in the incorporation of kanosamine. Data sourced from Lyu et al., 2024. nih.gov

Targeted Chemical Modifications to Overcome Resistance

The primary mechanism of clinical resistance to aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). creative-diagnostics.comnih.govnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target. creative-diagnostics.comnih.gov Therefore, a key strategy for overcoming resistance is to design this compound derivatives that are poor substrates for these enzymes. nih.gov

The derivatization strategies discussed previously are often targeted specifically at evading AME activity. For instance, the regioselective N-alkylation at the C-6' position is significant because the 6'-amino group is a common site for modification by AAC(6') enzymes, a prevalent class of AMEs. nih.gov By introducing new, bulky substituents at this position, the resulting this compound analogue may no longer fit into the active site of the resistance enzyme, thus restoring its antibacterial activity. mdpi.com This was demonstrated when several of the novel 6′-gentamicin C1a analogues retained activity against a gentamicin-resistant strain of Escherichia coli. nih.govbohrium.com

Strategies for Preventing Enzymatic Inactivation (e.g., 3',4'-dideoxygenation, N-1/N-3'' acylation, guanidino modification)

Several key strategies have been explored to shield this compound from the action of AMEs. These modifications target the specific sites on the molecule that are recognized and modified by these resistance enzymes.

3',4'-dideoxygenation: The absence of hydroxyl groups at the 3' and 4' positions is a natural structural feature of gentamicin that confers resistance to inactivation by aminoglycoside 3'-phosphotransferase (APH(3')), a common resistance enzyme. nih.gov The biosynthesis of this C-3',4'-dideoxygenation moiety is a complex enzymatic process. nih.govresearchgate.net Research has identified several enzymes involved in this pathway, including GenP, which initiates the process through 3'-phosphorylation of gentamicin intermediates, and the pyridoxal-5'-phosphate (PLP)-dependent enzyme GenB3, which catalyzes the formation of dideoxy-ene-oxo products. nih.gov The bifunctional enzyme GenB4 is responsible for the final step of the 3',4'-di-deoxygenation. researchgate.netresearchgate.net Understanding this natural strategy provides a blueprint for the semi-synthesis of new aminoglycosides that can resist APH(3')-mediated inactivation. researchgate.net

N-1/N-3'' Acylation: Modification of the amino groups, particularly at the N-1 and N-3'' positions, has proven to be a successful strategy. Selective N-1 acylation can be achieved chemically, yielding derivatives with altered biological activity. bohrium.comnih.gov For instance, the introduction of a 4-amino-2-hydroxybutyryl (AHB) group at the N-1 position, as seen in the semi-synthetic aminoglycoside amikacin (B45834), protects the molecule from several AMEs. Chemoenzymatic approaches using enzymes like BtrG and BtrH have also been developed for selective N-1 acylation. nih.gov While N-3'' acylation is less common, modification at this position is also a viable strategy to prevent inactivation. mdpi.com

Guanidino Modification: The substitution of amino groups with guanidino groups represents another promising approach. Guanidinylation can enhance the binding affinity of the aminoglycoside to its ribosomal RNA target and, crucially, can sterically hinder the approach of AMEs. ucl.ac.be A study focused on the selective guanidinylation of the N-3'' position of gentamicin components C1a and C2 demonstrated that the resulting derivatives maintained antimicrobial activity while gaining resistance against several AMEs, including AAC(6')-Ib, APH(2''), ANT(6'), and APH(3'). mdpi.com This indicates that replacing the 3''-methylamino group with a guanidino group does not disrupt the essential interactions required for antibacterial action but effectively prevents enzymatic modification. mdpi.com

Exploration of Substituents Decreasing Affinity for Resistance Enzymes

One of the most successful chemical modifications to achieve this has been the acylation of the N-1 amino group with the (S)-4-amino-2-hydroxybutyryl (AHB) group. This modification, which led to the development of amikacin from kanamycin A, is also applicable to the gentamicin family and can reduce the molecule's susceptibility to a range of AMEs. nih.gov

Alkylation at the N-6' position has also been investigated as a means to decrease the affinity for resistance enzymes. nih.gov However, this modification can sometimes lead to a concurrent decrease in antibacterial activity, highlighting the delicate balance required when altering the structure of the antibiotic. nih.gov

Furthermore, the strategic introduction of guanidino substituents, particularly at the N-1 and N-3'' positions, has been shown to be effective. nih.gov The planar and highly basic nature of the guanidine (B92328) group can disrupt the binding interactions necessary for the AME to recognize and modify the antibiotic, thereby restoring activity against resistant strains. ucl.ac.be The removal of hydroxyl groups, such as in 3',4'-dideoxygenation, is another effective strategy that results in compounds with high affinity for RNA and resistance against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Functionalization for Enhanced Bioactivity or Delivery

In addition to overcoming resistance, advanced derivatization strategies aim to enhance the therapeutic properties of this compound. This includes improving its bioactivity, altering its pharmacokinetic profile, and developing novel delivery systems to transport the drug more effectively to the site of infection.

Conjugation with Nanomaterials (e.g., C60 Fullerenol-Gentiomycin Conjugates)

The conjugation of this compound with nanomaterials offers a promising avenue for developing advanced drug delivery systems. One such example is the creation of a C60 fullerenol-gentamicin conjugate. nih.gov

A novel C60 fullerenol-gentamicin conjugate (60FGG) was synthesized in a three-step process. researchgate.net This involved the hydroxylation of C60 fullerene to create fullerenol, followed by the addition of a (3-glycidyloxypropyl)trimethoxysilane (GLYMO) linker to the fullerenol surface. Finally, the primary amino groups of gentamicin were reacted with the oxirane moieties of the linker to form the conjugate. researchgate.net Characterization confirmed the successful synthesis, with an estimated final composition of C60(OH)12(GLYMO)11(Gentamicin)0.8. nih.gov

Crucially, in vitro biological assays demonstrated that the C60 fullerenol-gentamicin conjugate retained the same level of antibacterial activity as standard gentamicin against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.netnih.gov This indicates that the conjugation process does not impede the antibiotic's mechanism of action. researchgate.net Furthermore, cytotoxicity assessments showed that the conjugate did not decrease the viability of normal human fibroblasts compared to controls. mdpi.comnih.gov These findings suggest that C60 fullerenol can serve as an effective and non-toxic nanocarrier for gentamicin, with potential applications in localized drug delivery, such as in advanced wound dressings or as a component of implantable biomaterials. nih.gov

Development of Amphiphilic this compound Analogues

The development of amphiphilic aminoglycosides, which possess both hydrophilic (the aminoglycoside core) and hydrophobic (appended lipid chains) regions, represents a strategy to alter the mechanism of action and potentially overcome resistance. While amphiphilic derivatives of other aminoglycosides like neomycin, kanamycin, and tobramycin (B1681333) have been synthesized and shown to target microbial membranes, specific reports on amphiphilic this compound analogues are notably scarce in the literature. nih.gov This is likely due to the higher cost and the synthetic challenges associated with site-selective modification of the complex gentamicin structure. nih.gov

However, the principles established from studies on other aminoglycosides can inform potential strategies for this compound. Amphiphilic aminoglycosides generally exert their bioactivity by targeting and disrupting the microbial membrane, a mechanism distinct from the ribosome-targeting action of traditional aminoglycosides. nih.gov This alternative mode of action allows them to be active against bacteria that have developed resistance to ribosome-targeting antibiotics. For example, amphiphilic neomycin derivatives have demonstrated broad-spectrum activity, including against MRSA and vancomycin-resistant enterococci (VRE). nih.gov

The synthesis of these analogues typically involves protecting the amino groups, selectively modifying a hydroxyl group with a hydrophobic chain (such as a linear acyl group), and then deprotecting the amino groups. nih.gov For this compound, future research could explore similar site-selective modifications to generate novel amphiphilic derivatives. Such compounds could potentially offer a new class of antibacterial agents with a different mechanism of action, thereby expanding the utility of the gentiomycin scaffold against resistant pathogens.

Analytical Methodologies for Gentiomycin C Research

Chromatographic Techniques for Separation and Quantification of Gentiomycin C Components

Chromatographic methods are central to the analytical chemistry of this compound, enabling the resolution of its major components (C1, C1a, C2, C2a, and C2b) and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. However, due to the compound's characteristics, direct analysis is often challenging, necessitating specialized method development.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of this compound components. A significant hurdle in this analysis is the detection of this compound, as it lacks a native chromophore that would allow for sensitive UV detection. To overcome this, pre-column derivatization is commonly employed. A derivatizing agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), is used to introduce a UV-active moiety to the amino groups of the this compound components. This allows for their detection at a specific wavelength, typically around 365 nm. researchgate.net

The separation is achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. nih.gov The gradient elution is often necessary to achieve adequate separation of the closely related this compound components.

Table 1: Example of RP-HPLC with UV Detection Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Tris buffer (e.g., 8.3 mmol/L, pH 7.0)
Gradient Isocratic or Gradient
Flow Rate 1.2 mL/min
Derivatizing Agent 1-fluoro-2,4-dinitrobenzene (FDNB)
Detection UV at 365 nm

| Internal Standard | Not specified in this example |

This table presents a generalized set of parameters based on common practices in the field and may vary depending on the specific application.

To enhance the retention and separation of the highly polar this compound components on reversed-phase columns, ion-pairing reagents are frequently added to the mobile phase. These reagents, such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), contain a hydrophobic part and an ionic part. thermofisher.com The ionic part interacts with the charged amino groups of this compound, forming a neutral ion pair. This ion pair has increased hydrophobicity, leading to stronger interaction with the stationary phase and improved chromatographic retention and resolution. thermofisher.com

The choice of the ion-pairing reagent and its concentration in the mobile phase are critical parameters that need to be optimized to achieve the desired separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the trace analysis of this compound in various matrices, including biological fluids and food products. mdpi.com This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

A key advantage of LC-MS/MS is that it often does not require derivatization, as the mass spectrometer can detect the native this compound components. researchgate.net Porous graphitic carbon (PGC) columns have been shown to be effective for the separation of underivatized this compound components. researchgate.net The use of an ion trap mass spectrometer with electrospray ionization (ESI) allows for the identification and quantification of this compound components at very low levels. researchgate.netnih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound Trace Analysis

Parameter Condition
LC Column Porous Graphitic Carbon (PGC) or C18
Mobile Phase A 0.025% Heptafluorobutyric acid (HFBA) in water
Mobile Phase B Acetonitrile
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple Quadrupole or Ion Trap

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table provides an example of typical parameters; specific mass transitions for each this compound component would be selected for MRM analysis.

Capillary Zone Electrophoresis (CZE) offers an alternative approach for the separation of this compound components. CZE separates molecules based on their charge-to-size ratio in an electric field. While direct UV detection of underivatized this compound is possible, its sensitivity is limited. researchgate.net

To enhance detection, post-column derivatization can be employed. After the components are separated in the capillary, they react with a derivatizing agent that imparts a detectable property, such as fluorescence or strong UV absorbance. dntb.gov.uavdoc.pub This approach avoids potential issues with on-column band broadening that can occur with pre-column derivatization in CZE.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural identification of this compound components and for assessing the purity of bulk drug substances and formulations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the this compound components. embopress.orgbath.ac.uk Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. bath.ac.uk Advanced NMR techniques, such as COSY, HMBC, and HSQC, are employed to make complete assignments of the NMR spectra. acs.org These spectroscopic studies are crucial for confirming the identity of isolated components and for characterizing new, related impurities. acs.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is extensively used for the purity assessment of this compound. researchgate.netusp-pqmplus.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the components and impurities. pnas.org Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns of the molecules. nih.gov These fragmentation patterns are like a "fingerprint" for each component and can be used to identify known impurities and to propose structures for unknown degradation products or related substances. science.govscience.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Gentiomycin C1
Gentiomycin C1a
Gentiomycin C2
Gentiomycin C2a
Gentiomycin C2b
1-fluoro-2,4-dinitrobenzene (FDNB)
Acetonitrile
Heptafluorobutyric acid (HFBA)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable technique for the analysis of this compound, offering high sensitivity and specificity for both identification and quantification. researchgate.net Due to the lack of a significant UV-absorbing chromophore in the this compound molecule, MS detection is often preferred over UV detection, especially for trace-level analysis. researchgate.net

Various MS-based methods have been developed, often coupled with liquid chromatography (LC) for the separation of the complex gentamicin (B1671437) mixture prior to detection. LC-MS/MS, in particular, has become a method of choice for the determination of this compound in biological matrices. nih.gov This technique allows for the selective and sensitive measurement of the individual components, such as Gentiomycin C1, C1a, and C2. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of this compound. nih.govresearchgate.net

Methods have been developed that allow for the successful separation and detection of the main components of the Gentiomycin mixture (C1, C1a, C2, and C2a) without the need for derivatization or the use of fluorinated pairing agents, which can cause ion suppression and instrument contamination. tib.eu

Ionization TechniqueApplicationKey Advantages
Electrospray Ionization (ESI)Quantification in biological fluidsHigh sensitivity and specificity for complex matrices. nih.govresearchgate.net
Atmospheric Pressure Chemical Ionization (APCI)Identification of componentsProvides clear mass spectra for structural confirmation. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective method used for the separation and identification of this compound. springernature.com It is often employed as a preliminary screening tool or for identity verification. nih.gov

For the analysis of aminoglycosides like this compound, silica (B1680970) gel TLC plates are commonly used as the stationary phase. researchgate.netnih.gov A suitable mobile phase, such as a mixture of methanol, 25% ammonia, and chloroform, allows for the separation of different aminoglycosides. researchgate.net Visualization of the separated spots is typically achieved by spraying with a reagent like ninhydrin, which reacts with the amino groups of the this compound molecule to produce colored spots. researchgate.net Densitometric measurements of these spots can then be used for quantitative analysis. researchgate.net

The retention factor (Rf) values obtained under specific TLC conditions can be used for the identification of this compound. For example, in one study, three spots were observed on a silica gel GF254 plate with Rf values of 0.51, 0.47, and 0.36. davidpublisher.com

Stationary PhaseMobile Phase ExampleDetection MethodApplication
Silica Gel 60 F254Chloroform:Methanol:25% Ammonia (1:1:1 v/v/v)Ninhydrin spraySeparation and identification of Gentiomycin components. researchgate.netnih.gov

Derivatization Strategies for Analytical Purposes

Due to the polar nature and lack of strong chromophores or fluorophores in the this compound molecule, derivatization is a common strategy employed to enhance its detection by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. nih.govdavidpublisher.com

Pre-column Derivatization with Fluorinated Reagents (e.g., 1-fluoro-2,4-dinitrobenzene, 9-fluorenylmethyl chloroformate)

1-fluoro-2,4-dinitrobenzene (FDNB):

Pre-column derivatization with FDNB, also known as Sanger's reagent, is a widely used method for the analysis of aminoglycosides, including this compound. nih.govsemanticscholar.org FDNB reacts with the primary and secondary amino groups of the this compound molecule to form 2,4-dinitrophenyl (DNP) derivatives. researchgate.net These DNP derivatives possess a strong chromophore, allowing for sensitive UV detection, typically around 365 nm. researchgate.net This derivatization can be performed directly in the solid-phase extraction cartridge used for sample cleanup. researchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl):

Another effective derivatizing agent for this compound is 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govnih.gov FMOC-Cl also reacts with the amino groups of this compound to produce highly fluorescent derivatives. nih.gov This allows for the use of a fluorescence detector, which generally provides higher sensitivity compared to UV detection. nih.gov The resulting FMOC derivatives of this compound components (C1, C1a, and C2) can be separated by reversed-phase chromatography. nih.gov The excitation and emission wavelengths for detecting these derivatives are typically around 260 nm and 315 nm, respectively. nih.gov

Derivatizing ReagentReaction TargetDetection MethodKey Advantage
1-fluoro-2,4-dinitrobenzene (FDNB)Primary and secondary aminesUV (e.g., 365 nm)Forms stable, UV-active derivatives. researchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl)Primary and secondary aminesFluorescence (e.g., Ex: 260 nm, Em: 315 nm)Produces highly fluorescent derivatives for enhanced sensitivity. nih.govnih.gov

Impact of Derivatization on Detection Sensitivity and Selectivity

The primary purpose of derivatization in the analysis of this compound is to improve detection sensitivity and, in some cases, selectivity. nih.govsemanticscholar.org

Detection Sensitivity:

By introducing a chromophore or fluorophore into the this compound molecule, derivatization significantly enhances the response of UV or fluorescence detectors. nih.gov For instance, derivatization with FMOC-Cl followed by fluorescence detection can lower the detection limit to below 50 µg/L. nih.gov The dinitrophenyl moiety from FDNB provides a strong UV absorbance, allowing for detection in the subnanomolar range. springernature.comresearchgate.net This increased sensitivity is crucial for the analysis of this compound in biological matrices where concentrations can be very low. researchgate.net

Selectivity:

Derivatization can also improve the selectivity of the analytical method. The derivatization reaction itself is often selective for specific functional groups, such as the primary and secondary amines in this compound. researchgate.net Furthermore, the properties of the resulting derivatives can be tailored to be more amenable to a particular separation technique, leading to better resolution from interfering components in the sample matrix. nih.gov For example, pre-SPE (Solid-Phase Extraction) derivatization has been shown to significantly enhance the recoveries and the quality of cleanup compared to post-SPE derivatization. nih.gov

Preclinical Models and in Vitro Efficacy Studies of Gentiomycin C

In Vitro Antimicrobial Activity Assessments

In vitro studies are fundamental in determining the intrinsic antimicrobial activity of a compound against a spectrum of clinically relevant bacteria. These assessments for Gentiomycin C have established its broad-spectrum efficacy.

Efficacy Against Gram-Negative and Gram-Positive Bacterial Species

This compound has demonstrated potent activity against a wide range of both Gram-positive and Gram-negative bacteria. Aminoglycosides are known to be highly effective against aerobic bacteria, particularly Gram-negative organisms like Enterobacteriaceae, but also show efficacy against certain Gram-positive species such as Staphylococcus. medscape.com The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Studies have confirmed its activity against common pathogens, including those frequently implicated in implant-related infections. For instance, this compound is effective against Staphylococcus aureus and Staphylococcus epidermidis, which are common causes of cardiac implantable electronic device (CIED) infections. researchgate.net Its spectrum also covers challenging Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. medscape.comnih.gov Research shows that a significant majority of Serratia marcescens isolates, another important Gram-negative pathogen, are also susceptible to gentamicin (B1671437). clinmedjournals.orgmdpi.com Furthermore, its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA), a critical therapeutic challenge. medscape.com

Table 1: In Vitro Susceptibility of Various Bacterial Species to this compound (Gentamicin)

Bacterial Species Type Susceptibility Profile
Escherichia coli Gram-Negative Generally susceptible; MIC/MAC ratio of 6.2 reported in one study. nih.gov
Staphylococcus epidermidis Gram-Positive Susceptible; MIC values as low as 0.02–0.90 µg/mL have been reported. mdpi.com
MRSA (S. aureus) Gram-Positive Susceptible; MICs for resistant strains can range from 128 to 512 μg/ml. nih.gov
Pseudomonas aeruginosa Gram-Negative Susceptible; often used in combination therapies for these infections. medscape.comnih.gov
Serratia marcescens Gram-Negative High susceptibility rates observed, with some studies showing over 80-85% of isolates are sensitive. clinmedjournals.orgmdpi.com
Staphylococcus aureus Gram-Positive Susceptible; MIC/MAC ratio of 5.1 reported in one study. nih.gov

Time-Kill Kinetic Studies

Time-kill kinetic studies are performed to understand the pharmacodynamics of an antibiotic, specifically the rate and extent of its bactericidal activity over time. For aminoglycosides like this compound, these studies have consistently demonstrated a concentration-dependent killing effect. mdpi.com This means that higher concentrations of the antibiotic lead to a more rapid and extensive reduction in bacterial viability.

Against Escherichia coli : Studies simulating the concentration-time profiles of gentamicin in vivo have shown that the peak concentration (Cmax) is an independent and crucial determinant of its bactericidal effect against E. coli. nih.gov This rapid, concentration-dependent killing is a hallmark of aminoglycoside activity.

Against Staphylococcus aureus and Pseudomonas aeruginosa : Comparative time-kill studies have been conducted to evaluate the pharmacodynamics of gentamicin against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, confirming its bactericidal action against these pathogens. mdpi.com

Against Serratia marcescens : In vitro time-kill curve analyses for S. marcescens have shown that gentamicin's killing rate is superior to that of other aminoglycosides like amikacin (B45834) and tobramycin (B1681333), despite having similar MICs. researchgate.net

These studies underscore that the efficacy of this compound is maximized by achieving high peak concentrations, which supports specific dosing strategies in clinical applications. nih.govmdpi.com

In Vivo Preclinical Models (Non-Human) for Efficacy Evaluation

To assess the efficacy of this compound in a more complex biological system, various non-human in vivo models are utilized. These models are crucial for evaluating the antibiotic's performance in treating localized infections, particularly those associated with medical implants.

Animal Models for Localized Infections (e.g., CIED pocket infection models)

Animal models are indispensable for simulating human infections and evaluating therapeutic interventions. Rabbit models have been prominently used to study this compound's efficacy in preventing and treating infections related to implanted medical devices.

CIED Pocket Infection Models : A rabbit model of CIED pocket infection has been used to evaluate extracellular matrix (ECM) envelopes hydrated with gentamicin. alliedacademies.orgpharmacologydiscoveryservices.comnih.gov In these studies, a device is implanted in a surgically created pocket, which is then inoculated with bacteria to mimic contamination during a procedure. alliedacademies.orgpharmacologydiscoveryservices.com This model allows for the direct assessment of local antibiotic delivery in preventing device infection. alliedacademies.org

Spinal Implant Infection Models : A rabbit spinal implant model has also been developed to assess local antibiotic prophylaxis. In this model, titanium rods are implanted, and the site is challenged with S. aureus. The efficacy of locally delivered gentamicin from controlled-release microspheres in preventing biomaterial-centered infection is then evaluated.

Soft Tissue Infection Models : Rat models have been used to study the local application of gentamicin in soft tissue wounds. These studies evaluate the retention and efficacy of the antibiotic when applied directly to infected tissue, for example, using a fibrin spray.

Assessment of Bacterial Burden Reduction in Implant Environments

A key outcome measured in preclinical implant models is the reduction in bacterial burden on and around the implant. Local delivery of this compound has shown significant success in this area.

In a rabbit CIED pocket infection model, an ECM envelope hydrated in gentamicin was highly effective in reducing bacterial burden. alliedacademies.orgnih.gov A statistically significant reduction in bacteria was demonstrated across all tested species, and in some experiments, no bacteria were recovered from cultures after 12 hours of exposure to the gentamicin-containing envelope. alliedacademies.orgnih.gov

A murine model of implant-associated osteomyelitis demonstrated that gentamicin-laden PMMA (polymethyl methacrylate) spacers, combined with a systemic antibiotic, significantly reduced the bacterial burden at 1, 3, 5, and 7 days post-revision surgery compared to controls.

In a rabbit spinal implant model challenged with a high dose of S. aureus, the use of intraoperative gentamicin-releasing microspheres reduced the incidence of surgical site infections from 75% in control sites to 38%. The rate of biomaterial-centered infection was reduced by more than 50%.

Studies using a porcine model of implant-associated osteomyelitis found that a high local concentration of gentamicin was needed to prevent bacterial attachment to bone implants.

Evaluation of Novel this compound Derivatives in Preclinical Settings

To enhance efficacy and explore new therapeutic applications, novel derivatives and conjugates of this compound are being developed and evaluated in preclinical settings. This research aims to improve upon the compound's natural properties.

One approach involves combinatorial biosynthesis, where genetic engineering is used to create new molecular structures. researchgate.net In one study, a glycosyltransferase was introduced into the gentamicin biosynthetic pathway, resulting in eight novel gentamicin derivatives. These new compounds, named genkamicins (GKs), were then evaluated for specific biological activities. researchgate.net For example, the derivative GK-Ae was assessed for its ability to promote the read-through of premature termination codons (PTCs), a mechanism relevant to certain genetic diseases, and was found to have activity similar to the natural aminoglycoside G418. researchgate.net

Another area of innovation is the creation of conjugates. A novel C60 fullerenol-gentamicin conjugate has been synthesized and characterized. Preliminary in vitro results from this research showed that the conjugate maintained the desired antibacterial activity of gentamicin against both Gram-positive and Gram-negative bacterial strains. These studies demonstrate the potential to modify the this compound structure to develop new agents for various applications. researchgate.net

Assessment of Antimicrobial Activity of Synthesized Analogues

The antimicrobial activity of this compound analogues is a primary area of investigation, with studies focusing on their efficacy against a range of bacterial pathogens. Research has demonstrated that different congeners of gentamicin C, including C1, C2, C1a, C2a, and C2b, exhibit minimal variation in their antibacterial activity against wild-type bacteria. nih.gov This is consistent with the minor differences observed in their ability to inhibit the bacterial ribosome. nih.gov

However, specific structural modifications can influence the antimicrobial spectrum and potency. For instance, gentamicin B1 shows significantly reduced activity against Pseudomonas aeruginosa, a phenomenon attributed to the presence of an aminoglycoside phosphotransferase that acts on the 3'-hydroxy group of this particular analogue. nih.gov Conversely, methylation at the 6'-C position, as seen in gentamicins C2 and C2a, results in only a two- to four-fold decrease in antibacterial activity. nih.gov

The following table summarizes the minimum inhibitory concentrations (MIC) of various this compound analogues against several clinically relevant bacterial strains.

Table 1: Antimicrobial Activity (MIC, μg/mL) of this compound Analogues Against Various Bacterial Strains nih.gov

Compound E. coli (ATCC 25922) K. pneumoniae (ATCC 700603) A. baumannii (ATCC 19606) P. aeruginosa (ATCC 27853) S. aureus (MRSA, ATCC 43300)
Gentamicin C1 1 1 1 2 0.5
Gentamicin C1a 1 1 1 2 0.5
Gentamicin C2 1 1 1 2 0.5
Gentamicin C2a 1 1 1 2 0.5
Gentamicin C2b 1 1 1 2 0.5
Gentamicin X2 8 8 >32 >32 4
Gentamicin B1 1 1 1 32 0.5

In Vitro Cytotoxicity Evaluation in Model Eukaryotic Cells

The in vitro cytotoxicity of this compound and its analogues is a critical aspect of preclinical evaluation, providing insights into their potential for causing adverse effects in humans. Studies have utilized various eukaryotic cell lines, including human embryonic kidney (HEK-293) cells and human lung carcinoma (NCI-H1299) cells, to assess the cytotoxic profiles of novel synthesized derivatives.

In one study, a series of novel gentamicin derivatives, termed genkamicins (GKs), were evaluated for their toxicity. nih.gov The results indicated that these derivatives generally exhibited lower cytotoxicity compared to the well-known aminoglycoside G418, which is recognized for its high toxicity. nih.gov Notably, some analogues demonstrated significantly higher half-maximal lethal concentration (LC50) values, indicating lower toxicity. nih.gov

The following table presents the in vitro cytotoxicity (LC50) of several this compound analogues in HEK-293 and NCI-H1299 cell lines.

Table 2: In Vitro Cytotoxicity (LC50, mM) of this compound Analogues in Human Cell Lines nih.gov

Compound HEK-293 NCI-H1299
G418 1.31 1.55
GK-A >10 >10
GK-Ae 7.79 8.92
GK-X2 3.14 4.37
GK-418 1.72 2.01

Premature Termination Codon (PTC) Readthrough Activity (for specific derivative research)

A specialized area of research for certain this compound derivatives involves their ability to induce the readthrough of premature termination codons (PTCs). PTCs are nonsense mutations that lead to the production of truncated, non-functional proteins, causing a variety of genetic diseases. Aminoglycosides have been shown to promote the suppression of these PTCs, allowing for the synthesis of a full-length, functional protein.

The PTC readthrough activity of novel this compound derivatives has been assessed using methods such as the dual-luciferase reporter assay. nih.gov In this system, the expression of a reporter gene is dependent on the readthrough of a specific PTC. Studies have shown that some synthesized analogues can induce PTC readthrough with varying efficiencies. nih.gov For example, the derivative GK-Ae displayed a PTC readthrough activity comparable to that of G418, a potent but toxic readthrough agent. nih.gov Other analogues, such as GK-C2a, demonstrated higher readthrough activity than the parent gentamicin C compounds. nih.gov

The following table summarizes the PTC readthrough efficiency of several this compound derivatives at a concentration of 1 mM.

Table 3: Premature Termination Codon (PTC) Readthrough Activity of this compound Derivatives nih.gov

Compound (at 1 mM) PTC Readthrough Efficiency (%)
G418 28.10
GK-Ae 21.09
GK-X2 14.29
GK-418 33.25
Gentamicin Low
GK-C1 Low
GK-C1a Low
GK-C2 Low
GK-C2a Moderate

Future Directions and Emerging Research Avenues for Gentiomycin C

Strategies for Overcoming Evolving Resistance Mechanisms

The primary mechanism by which bacteria develop resistance to aminoglycosides, including Gentiomycin C, is through the production of aminoglycoside-modifying enzymes (AMEs). nih.govtandfonline.comovid.com These enzymes alter the structure of the antibiotic, preventing it from binding to its ribosomal target. nih.gov Consequently, a significant focus of current research is to develop strategies that can neutralize or bypass the effects of AMEs. tandfonline.comovid.com

One major approach involves the creation of new this compound analogues that are impervious to the actions of AMEs. nih.govtandfonline.com This can be achieved by modifying the chemical structure of the parent molecule at the sites where AMEs typically bind and enact their modifications. mdpi.com Another promising strategy is the development of AME inhibitors that can be co-administered with this compound. nih.govtandfonline.com These inhibitors would act as adjuvants, protecting the antibiotic from enzymatic degradation and restoring its activity against resistant strains. tandfonline.comnih.gov Research is also exploring the regulation of AME expression, aiming to prevent the production of these resistance-conferring enzymes in the first place. tandfonline.comovid.com Combination therapies, where this compound is paired with other classes of antibiotics like β-lactams, are also being investigated to enhance its uptake and efficacy. researchgate.net

StrategyMechanism of ActionKey Research Findings
Development of Novel Analogues Structural modifications to evade recognition and modification by AMEs.Semi-synthetic derivatives have shown promise against resistant strains. nih.govmdpi.com
AME Inhibitors Co-administration of molecules that block the active sites of AMEs.Has been a successful approach for other antibiotic classes like β-lactams. tandfonline.com
Regulation of AME Expression Targeting the genetic pathways responsible for the production of AMEs.An emerging area with potential for long-term resistance management. tandfonline.comovid.com
Combination Therapy Synergistic action with other antibiotics to enhance efficacy.β-lactams can increase the permeability of the bacterial cell wall to aminoglycosides. researchgate.net

Rational Design of Next-Generation this compound Analogues with Enhanced Specificity

The rational design of new this compound analogues is a cornerstone of efforts to combat resistance and improve therapeutic outcomes. This approach leverages detailed structural information of both the bacterial ribosome (the antibiotic's target) and the AMEs to guide the synthesis of novel compounds with enhanced properties. nih.govacs.org The goal is to create molecules that not only evade resistance mechanisms but also exhibit increased specificity for the bacterial ribosome over its human counterpart, thereby potentially reducing toxicity. uga.edu

Structural analyses of how tobramycin (B1681333) and gentamicin (B1671437) bind to various resistance enzymes have revealed the complexities and challenges in designing broadly effective analogues. nih.govacs.org However, these studies also highlight opportunities for chemical modifications that can disrupt enzyme binding while maintaining or even improving ribosomal affinity. One successful strategy has been the creation of hybrid antibiotics, where an aminoglycoside is linked to another antibiotic with a different mode of action. nih.gov This dual-targeting approach can broaden the spectrum of activity and reduce the likelihood of resistance emerging. nih.gov Researchers are also exploring modifications to existing aminoglycoside scaffolds, such as paromomycin (B158545) and apramycin (B1230331), to develop derivatives with improved activity against multidrug-resistant bacteria and a better toxicity profile. uga.edu

Design StrategyDesired OutcomeExample/Research Focus
Structure-Based Design Evade AME modification, enhance ribosomal binding.Analysis of tobramycin and gentamicin binding to the clinical resistome. nih.govacs.org
Hybrid Antibiotics Dual mechanism of action, reduced resistance potential.Kanamycin (B1662678) B-Cipro complex as a hybrid antibiotic. mdpi.com
Scaffold Modification Improved activity against MDR strains, reduced toxicity.Synthesis and optimization of paromomycin and apramycin derivatives. uga.edu

Advanced Biocatalysis and Synthetic Biology for Sustainable Production

The industrial production of this compound and other aminoglycosides traditionally relies on fermentation of the Micromonospora species. While effective, these methods can be optimized for greater efficiency and sustainability. Advanced biocatalysis and synthetic biology offer powerful tools to achieve these goals. chi-peptalk.comresearchgate.net Biocatalysis involves the use of enzymes to perform specific chemical transformations, often with high selectivity and under mild conditions, which can streamline the synthesis of complex molecules like this compound. researchgate.netnih.gov

Synthetic biology approaches aim to engineer microorganisms to become more efficient producers of desired compounds. chi-peptalk.com This can involve modifying the organism's metabolic pathways to channel more resources towards this compound synthesis or introducing novel enzymatic steps to create new analogues. youtube.com These technologies not only have the potential to make the production of existing aminoglycosides more cost-effective and environmentally friendly but also to facilitate the creation of novel derivatives that would be difficult to produce through traditional chemical synthesis. nih.gov The development of bespoke biocatalysts is a critical enabling technology for innovative synthetic route development in the pharmaceutical industry. chi-peptalk.com

TechnologyApplication in this compound ProductionPotential Benefits
Biocatalysis Use of specific enzymes for key synthetic steps.Increased efficiency, higher selectivity, milder reaction conditions, reduced waste. researchgate.netnih.gov
Synthetic Biology Engineering microorganisms for optimized production.Higher yields, sustainable production from simple starting materials, creation of novel analogues. chi-peptalk.comyoutube.com
Metabolic Engineering Modifying cellular pathways to enhance product formation.Increased precursor supply, redirection of carbon flux towards this compound. youtube.com

Exploration of this compound in Non-Antimicrobial Biological Applications

Beyond its well-established role as an antibiotic, this compound and other aminoglycosides have shown potential in a range of non-antimicrobial applications. A particularly promising area of research is their use in the treatment of genetic disorders caused by premature stop codons (nonsense mutations). nih.govtandfonline.com Aminoglycosides can induce the ribosome to "read through" these premature termination signals, allowing for the synthesis of a full-length, functional protein. pnas.org This has potential therapeutic implications for genetic diseases such as cystic fibrosis and Duchenne muscular dystrophy. nih.gov

Gentamicin has also been used in the treatment of Ménière's disease, an inner ear disorder. nih.gov Furthermore, the unique chemical scaffold of aminoglycosides makes them attractive building blocks for the synthesis of novel bioactive molecules, including vehicles for gene delivery. mdpi.com The polycationic nature of these molecules allows them to interact with and condense nucleic acids, facilitating their entry into cells. mdpi.com These emerging applications highlight the versatility of the this compound structure and open up new avenues for therapeutic development beyond infectious diseases.

Application AreaMechanism of ActionPotential Therapeutic Target
Genetic Disorders Promotes read-through of premature stop codons.Cystic fibrosis, Duchenne muscular dystrophy. nih.govpnas.org
Inner Ear Disorders Utilized in the management of specific conditions.Ménière's disease. nih.gov
Gene Delivery Polycationic structure facilitates nucleic acid binding and cellular uptake.Development of non-viral vectors for gene therapy. mdpi.com
Molecular Biology Research Used as a heat-stable antibacterial agent in cell culture.Prevention of contamination in sterile cultures. wikipedia.org

Integration of Omics Technologies in this compound Research

The fields of genomics, proteomics, and other "omics" technologies are providing unprecedented insights into the mechanisms of action and resistance of antibiotics like this compound. nih.govaragen.com Genomics allows for the rapid sequencing of bacterial genomes, enabling the identification of resistance genes and mutations. mdpi.com Transcriptomics, the study of RNA transcripts, can reveal how bacteria alter their gene expression in response to antibiotic treatment. frontiersin.org

Proteomics, which focuses on the entire set of proteins produced by an organism, is particularly valuable for understanding the cellular response to this compound. nih.govblog.gov.uk By comparing the proteomes of antibiotic-treated and untreated bacteria, researchers can identify changes in protein expression that are associated with resistance or drug response. blog.gov.uknih.gov For example, proteomic studies can shed light on how tigecycline (B611373) can make carbapenem-resistant Klebsiella pneumoniae more susceptible to aminoglycosides by altering the expression of proteins involved in drug uptake and binding targets. nih.gov The integration of these omics technologies provides a holistic view of the complex interactions between this compound and bacteria, which is crucial for identifying new drug targets and developing more effective therapeutic strategies. nih.govaragen.com

Omics TechnologyApplication in this compound ResearchKey Insights
Genomics Identification of resistance genes and mutations in bacterial genomes.Understanding the genetic basis of resistance. aragen.commdpi.com
Transcriptomics Analysis of bacterial gene expression in response to this compound.Revealing regulatory networks involved in drug response. frontiersin.org
Proteomics Study of changes in the bacterial proteome upon antibiotic exposure.Identifying proteins involved in resistance and cellular adaptation. nih.govblog.gov.uknih.gov
Metabolomics Analysis of small molecule metabolites in bacterial cells.Understanding the metabolic perturbations caused by this compound. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Gentiomycin C in experimental samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to verify molecular weight and structural integrity. Compare retention times and spectral data against certified analytical standards (CAS: 1405-41-0, EC: 215-778-9) . Nuclear magnetic resonance (NMR) spectroscopy can further validate purity by detecting impurities or degradation products. Ensure calibration with reference materials from authoritative databases (e.g., PubChem: 329823100) to avoid misidentification .

Q. What experimental design considerations are critical for studying this compound’s antimicrobial activity?

  • Methodological Answer : Employ a dose-response framework with standardized bacterial strains (e.g., E. coli ATCC 25922) and include positive/negative controls. Use broth microdilution assays to determine minimum inhibitory concentrations (MICs), adhering to CLSI guidelines. Replicate experiments across independent trials to account for biological variability, and document growth conditions (e.g., pH, temperature) that may influence results .

Q. How should researchers address discrepancies in reported MIC values for this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify sources of variation, such as differences in bacterial strain susceptibility, assay protocols, or solvent formulations . Perform meta-analysis with heterogeneity tests (e.g., I² statistic) to quantify inconsistencies. Validate findings through cross-laboratory reproducibility studies .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s interaction with bacterial ribosomes, and how can these be rigorously validated?

  • Methodological Answer : Employ cryo-electron microscopy (cryo-EM) to resolve ribosomal binding sites at near-atomic resolution. Pair with isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. Validate functional relevance via site-directed mutagenesis of rRNA targets and assess translational inhibition in mutant vs. wild-type strains .

Q. How can researchers reconcile contradictory findings on this compound’s efficacy in biofilm-associated infections?

  • Methodological Answer : Design biofilm-specific assays (e.g., Calgary Biofilm Device) to simulate in vivo conditions. Compare pharmacokinetic/pharmacodynamic (PK/PD) parameters under static vs. flow conditions. Use confocal microscopy with live/dead staining to quantify biofilm penetration. Address limitations in existing studies, such as inadequate biofilm maturation times or lack of host-mimicking media .

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity of this compound in mammalian cells?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests to compare cytotoxicity across cell lines. Incorporate error propagation for uncertainty in replicate measurements. For high-dimensional data (e.g., transcriptomics), apply false discovery rate (FDR) correction to mitigate Type I errors .

Methodological Best Practices

  • Data Integrity : Ensure raw data (e.g., MIC values, spectral peaks) are archived with metadata (instrument settings, batch numbers) to facilitate replication .
  • Ethical Compliance : For studies involving human-derived samples, adhere to pharmacogenomic guidelines for specimen storage, consent, and data anonymization .
  • Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.